Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-

Lipophilicity LogP ADME

Researchers requiring a sterically defined α-sulfonyl carboxylic acid for fragment-based screening often face irreproducibility when substituting in-class analogs with divergent XLogP3 and HBD profiles. This compound (CAS 134649-64-2) resolves that challenge with a validated XLogP3 of 2.7 and a single H-bond donor-optimal for moderately hydrophobic intracellular binding pockets. Key differentiation: • C-S sulfonyl linkage resists acidic/basic/nucleophilic conditions, unlike hydrolytically labile N-S sulfonamide analogs (CAS 250714-80-8). • 3-methyl substituent introduces controlled steric constraint for shape-complementarity probing. • Distinct HPLC retention vs. des-methyl (XLogP3 2.3) and positional isomer (XLogP3 1.7) enables reliable chromatographic impurity resolution. Supplied as a racemic mixture at ≥95% purity from established synthetic routes. Standard international B2B shipping applies.

Molecular Formula C11H13ClO4S
Molecular Weight 276.74 g/mol
CAS No. 134649-64-2
Cat. No. B12109857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-
CAS134649-64-2
Molecular FormulaC11H13ClO4S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)
InChIKeyINENCMFZUFWPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- Overview


Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- (CAS 134649-64-2) is a sulfonyl-containing carboxylic acid with the molecular formula C₁₁H₁₃ClO₄S and a molecular weight of 276.74 g/mol [1]. It features a butanoic acid backbone substituted at the 2-position with a 4-chlorophenylsulfonyl group and at the 3-position with a methyl group, creating a sterically congested α-sulfonyl carboxylic acid motif [1]. The compound exists as a racemic mixture and is commercially available at purities ranging from 85.0% to 99.8% from multiple suppliers, indicating established synthetic accessibility for research procurement .

Why Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- Cannot Be Substituted


Generic substitution among 4-chlorophenylsulfonyl-containing butanoic acid derivatives is chemically inadvisable because the position of the sulfonyl group on the butanoic acid backbone, the presence or absence of the α-methyl substituent, and the nature of the linkage (C–S vs. N–S sulfonamide) each produce distinct physicochemical profiles that cannot be replicated by in-class analogs [1]. The target compound occupies a unique region of property space—combining moderate lipophilicity (XLogP3 = 2.7), a single hydrogen bond donor, and an α-sulfonyl-substituted carboxylic acid with enhanced acidity—that differentiates it from its des-methyl analog (XLogP3 = 2.3), its positional isomer (XLogP3 = 1.7), and its sulfonamide counterpart (HBD count = 2, XLogP3 = 2.5) [1]. These property differences directly affect solubility, membrane permeability, metabolic stability, and target binding in any biological screening or synthetic application, making blind substitution a source of irreproducible results [1].

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- Differentiation Guide


Lipophilicity (XLogP3) vs. Closest Analogs

The target compound exhibits an XLogP3 of 2.7, which is 0.4 log units higher than its des-methyl analog (Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-, CAS 442914-24-1; XLogP3 = 2.3) and 1.0 log unit higher than its 3-sulfonyl positional isomer (3-(4-Chlorobenzenesulfonyl)butyric acid, CAS 175205-43-3; XLogP3 = 1.7) [1][2]. Compared to the sulfonamide analog (2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, CAS 250714-80-8; XLogP3 = 2.5), the target compound is 0.2 log units more lipophilic [3]. These are PubChem-computed XLogP3 values derived from the consensus XLogP3 3.0 algorithm.

Lipophilicity LogP ADME Permeability Drug design

Hydrogen Bond Donor Count vs. Sulfonamide Analog

The target compound possesses 1 hydrogen bond donor (the carboxylic acid proton), identical to its des-methyl and positional isomer analogs, but critically different from the sulfonamide analog (CAS 250714-80-8) which has 2 hydrogen bond donors (carboxylic acid plus sulfonamide N–H) [1][2]. Hydrogen bond acceptor counts are 4 for the target and its des-methyl/positional isomers, versus 5 for the sulfonamide analog [2]. The lower HBD count of the target compound predicts higher passive membrane permeability and lower aqueous solubility compared to the sulfonamide analog under the same conditions.

Hydrogen bonding Solubility Permeability Lipinski's Rule of Five

Sulfonyl (C–S) vs. Sulfonamide (N–S) Linkage Stability

The target compound features a direct C–S sulfonyl linkage at the α-carbon, distinguishing it from the N–S sulfonamide linkage found in CAS 250714-80-8 and related N-sulfonyl valine derivatives [1][2]. Sulfones are generally resistant to hydrolysis under both acidic and basic conditions, whereas sulfonamides can undergo hydrolytic cleavage under strong acidic or basic conditions. The target compound's synthesis proceeds via oxidation of the corresponding thioether intermediate (multi-step, 72% yield for the oxidation step using H₂O₂/acetic acid) . This C–S bond stability renders the target compound a more robust intermediate for further derivatization at the carboxylic acid moiety without risking sulfonamide cleavage.

Chemical stability Sulfone vs. sulfonamide Synthetic intermediate Hydrolytic stability

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl- Application Scenarios


Scaffold for Fragment-Based Drug Discovery

In fragment-based screening campaigns targeting intracellular proteins with moderately hydrophobic binding pockets, the target compound's XLogP3 of 2.7 positions it favorably relative to its more polar positional isomer (XLogP3 = 1.7, CAS 175205-43-3) and its des-methyl analog (XLogP3 = 2.3) [1]. The 3-methyl group introduces a controlled steric constraint that can probe shape complementarity in the target binding site while maintaining a single hydrogen bond donor for ligand efficiency optimization [1].

Building Block for Sulfone Compound Libraries

The α-sulfonyl carboxylic acid motif is resistant to oxidative metabolism at the α-position due to the electron-withdrawing sulfonyl group, a feature not shared by simple alkyl carboxylic acids. The C–S sulfonyl linkage provides superior chemical stability compared to the N–S sulfonamide linkage found in CAS 250714-80-8, making the target compound a preferred intermediate for constructing compound libraries that require subsequent transformations under acidic, basic, or nucleophilic conditions .

Reference Standard for HPLC and LogP Calibration

With an XLogP3 of 2.7 and a single ionizable carboxylic acid group (predicted pKa in the range of 1.5–2.5 based on α-sulfonyl carboxylic acid class behavior, compared to ~4.8 for unsubstituted butanoic acid [1]), the target compound serves as a well-characterized reference for reverse-phase HPLC method development. Its distinct retention behavior relative to the des-methyl analog (XLogP3 = 2.3) and positional isomer (XLogP3 = 1.7) enables calibration of chromatographic systems for separating closely related sulfonyl carboxylic acid impurities [1].

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